molecular formula C32H46O4 B14336936 Bis[4-(nonyloxy)phenyl]ethane-1,2-dione CAS No. 105100-96-7

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione

Cat. No.: B14336936
CAS No.: 105100-96-7
M. Wt: 494.7 g/mol
InChI Key: JDWHMHXZMMSDFF-UHFFFAOYSA-N
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Description

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by the presence of two nonyloxy groups attached to a phenyl ring, which is further connected to an ethane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(nonyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-nonyloxybenzaldehyde with a suitable reagent to introduce the ethane-1,2-dione functionality. One common method is the use of a Claisen-Schmidt condensation reaction, followed by oxidation to form the desired diketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The diketone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis[4-(nonyloxy)phenyl]ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The diketone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nonyloxy groups provide hydrophobic characteristics, affecting the compound’s solubility and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-pyridyl)ethane: Similar in structure but with pyridyl groups instead of nonyloxy groups.

    1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains methoxy groups instead of nonyloxy groups.

    1,2-Bis(4-(dimethylamino)phenyl)ethane-1,2-dione: Features dimethylamino groups instead of nonyloxy groups.

Uniqueness

Bis[4-(nonyloxy)phenyl]ethane-1,2-dione is unique due to the presence of nonyloxy groups, which impart specific hydrophobic properties and influence the compound’s reactivity and interactions. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .

Properties

105100-96-7

Molecular Formula

C32H46O4

Molecular Weight

494.7 g/mol

IUPAC Name

1,2-bis(4-nonoxyphenyl)ethane-1,2-dione

InChI

InChI=1S/C32H46O4/c1-3-5-7-9-11-13-15-25-35-29-21-17-27(18-22-29)31(33)32(34)28-19-23-30(24-20-28)36-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3

InChI Key

JDWHMHXZMMSDFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCCCCCCC

Origin of Product

United States

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